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Introduction

Histone propionylation is a recently discovered post-translational modification (PTM) that plays
a crucial role in regulating chromatin structure and gene expression. Similar to the well-studied
histone acetylation, propionylation occurs on lysine residues of histone tails and is associated
with transcriptionally active chromatin.[1][2][3] This modification is intrinsically linked to cellular
metabolism, with the availability of the donor molecule, propionyl-CoA, directly influencing the
extent of histone propionylation.[4] Understanding the genomic localization of propionylated
histones is therefore essential for elucidating the interplay between metabolism, epigenetic
regulation, and gene transcription in both normal physiology and disease states.

Chromatin immunoprecipitation (ChIP) is a powerful technique used to map the in vivo
localization of specific proteins or their modifications on the genome.[5] This document
provides detailed application notes and a comprehensive protocol for performing ChIP
experiments specifically targeting propionylated histones, followed by quantitative analysis
using qPCR (ChIP-gPCR).

Data Presentation: Quantitative Analysis of
Propionylated Histone Enrichment
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The following tables summarize quantitative data from ChIP experiments for specific
propionylated histone marks at various genomic loci. The data is presented as fold enrichment
relative to a negative control (e.g., IgG) or as a percentage of input chromatin.

Table 1: Enrichment of Histone H3 Propionylation at Active Gene Promoters

Histone Fold
Modificatio Gene Locus Cell Type Enrichment % Input Reference
n (vs. IgG)
H3K14pr Plin2 TSS NIH3T3 ~2.5 Not Reported  [6]
~2.5
TK promoter _
H3K14pr 293 T-Rex (normalized Not Reported  [6]
(reporter)
to H3)
H3K27pr Not Specified HCT-116 Not Specified  Not Specified [7]

TSS: Transcription Start Site

Table 2: Commercially Available ChIP-Grade Antibodies for Propionylated Histones

. Catalog Validated
Target Host Supplier L
Number Applications
Pan- ChIP, WB, IHC,
] ] Rabbit PTM Biolabs PTM-901
Propionyllysine IF
. ) ChlP, WB, Dot
H3K14pr Rabbit PTM Biolabs PTM-904 Blot
o
, i ChlIP-seq, ChIP,
H3K23pr Rabbit Diagenode C15410266 WB
. . ChiP, WB, IF, Dot
H3K27pr Rabbit Merck Millipore ABE2853

Blot

This table is not exhaustive and represents a selection of commercially available antibodies.
Researchers should always validate antibody specificity and performance in their experimental
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system.[8][9][10][11]

Experimental Protocols

This section provides a detailed protocol for performing ChiIP for propionylated histones, from

cell preparation to qPCR analysis. This protocol is a compilation and adaptation of several

standard histone ChlIP protocols, with specific considerations for propionylated histones.

Protocol: Chromatin Immunoprecipitation of
Propionylated Histones

Cell Cross-linking and Lysis
Cell Culture: Grow cells to 80-90% confluency in the appropriate culture medium.

Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the culture medium
to a final concentration of 1% (v/v). Incubate for 10 minutes at room temperature with gentle
shaking.

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of
125 mM. Incubate for 5 minutes at room temperature with gentle shaking.

Cell Harvesting: Scrape the cells from the plate, transfer to a conical tube, and centrifuge at
1,500 x g for 5 minutes at 4°C.

Washing: Wash the cell pellet twice with ice-cold PBS.

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140
mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, and protease
inhibitors). Incubate on ice for 10 minutes.

Nuclei Isolation: Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the nuclei.

. Chromatin Preparation

Nuclear Lysis: Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., 10 mM Tris-HCI
pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-
lauroylsarcosine, and protease inhibitors).
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o Chromatin Shearing: Sonicate the nuclear lysate to shear the chromatin to an average size
of 200-1000 bp. The optimal sonication conditions must be determined empirically for each
cell type and sonicator.

 Clarification: Centrifuge the sonicated lysate at 16,000 x g for 10 minutes at 4°C to pellet
cellular debris. Transfer the supernatant (chromatin) to a new tube.

[ll. Immunoprecipitation

e Chromatin Dilution: Dilute the chromatin with ChIP dilution buffer (e.g., 16.7 mM Tris-HCI pH
8.1, 167 mM NacCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS).

» Pre-clearing (Optional): Add Protein A/G magnetic beads to the diluted chromatin and
incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

e Antibody Incubation: Add the anti-propionyl-histone antibody (typically 1-5 ug per ChIP) to
the pre-cleared chromatin. Also, include a negative control immunoprecipitation with a non-
specific IgG antibody. Incubate overnight at 4°C with rotation.

e Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody
mixture and incubate for 2-4 hours at 4°C with rotation.

e Washing: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl
wash buffer, and TE buffer. Perform each wash for 5 minutes at 4°C with rotation. These
washes are critical for reducing background signal.

IV. Elution and Reverse Cross-linking

o Elution: Elute the chromatin-antibody complexes from the beads by adding elution buffer
(e.g., 1% SDS, 0.1 M NaHCO:s) and incubating at room temperature for 15 minutes with
rotation.

o Reverse Cross-linking: Add NacCl to a final concentration of 200 mM to the eluted samples
and the input control. Incubate at 65°C for at least 4 hours or overnight to reverse the
formaldehyde cross-links.
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e RNase and Proteinase K Treatment: Add RNase A and incubate at 37°C for 30 minutes.
Then, add Proteinase K and incubate at 45°C for 1-2 hours.

V. DNA Purification and Analysis

o DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction
followed by ethanol precipitation.

¢ Quantitative PCR (gPCR): Resuspend the purified DNA in nuclease-free water. Perform
gPCR using primers specific for the genomic regions of interest. Analyze the data using the
percent input method or fold enrichment over 19G.[12][13][14]

Signaling Pathways and Experimental Workflows
Diagram 1: Metabolic Pathway Influencing Histone
Propionylation
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Caption: Metabolic pathways generating propionyl-CoA and its role in histone propionylation.

Diagram 2: Chromatin Immunoprecipitation (ChlP)
Workflow for Propionylated Histones
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Caption: Step-by-step workflow for Chromatin Immunoprecipitation of propionylated histones.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b170580?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Concluding Remarks

The study of histone propionylation through ChIP provides a valuable window into the
epigenetic landscape as influenced by cellular metabolism. The protocols and data presented
here offer a robust framework for researchers to investigate the role of this important histone
modification in their specific areas of interest. As with any ChIP experiment, careful optimization
of parameters such as antibody concentration, chromatin shearing, and washing conditions is
crucial for obtaining high-quality, reproducible data. The continued exploration of histone
propionylation promises to unveil novel mechanisms of gene regulation and potential
therapeutic targets for a variety of diseases.
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chip-for-propionylated-histones]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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